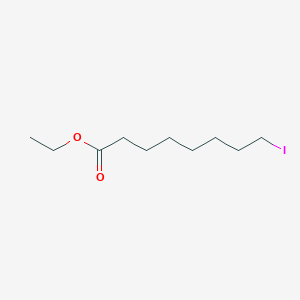

Ethyl 8-iodooctanoate

Description

Significance of Iodinated Alkanoates in Organic Synthesis

Iodinated alkanoates are particularly significant in organic synthesis due to the unique properties of the carbon-iodine (C-I) bond. The C-I bond is the weakest among the carbon-halogen bonds, making the iodine atom an excellent leaving group in nucleophilic substitution reactions. ucalgary.ca This high reactivity allows for the facile introduction of a wide range of functional groups, making iodinated alkanoates versatile intermediates.

Their utility extends to the formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. They participate in various coupling reactions, which are essential for creating the carbon skeletons of pharmaceuticals and other fine chemicals. nih.govmdpi.com Furthermore, the selective reactivity of the C-I bond allows for its transformation in the presence of other functional groups, such as esters, which can be protected if necessary. nih.gov

Overview of Research Trajectories for Ethyl 8-Iodooctanoate

This compound has emerged as a key intermediate in several areas of chemical research. Its primary role is as a precursor in the synthesis of more complex molecules. For instance, it has been utilized in the synthesis of radiolabeled fatty acids, such as [9-¹⁴C]nonanoic acid, which are crucial tools for studying metabolic pathways in biological systems. nih.gov This involves the displacement of the iodide with a labeled methyl group.

Research has also focused on its use in the synthesis of bioactive molecules and materials. evitachem.com In medicinal chemistry, the long alkyl chain of this compound serves as a lipophilic spacer, which can be important for the biological activity of a target molecule. In material science, it can be employed in the development of new polymers. evitachem.com The compound's reactivity has been explored in various transformations, including nucleophilic substitutions, reductions, and coupling reactions, highlighting its versatility as a synthetic intermediate. evitachem.comsciencemadness.org

Structure

3D Structure

Properties

IUPAC Name |

ethyl 8-iodooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19IO2/c1-2-13-10(12)8-6-4-3-5-7-9-11/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYNNFHYYEVPUMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00567123 | |

| Record name | Ethyl 8-iodooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00567123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56703-12-9 | |

| Record name | Ethyl 8-iodooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00567123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 8 Iodooctanoate

Direct Iodination Strategies

Direct iodination involves the introduction of an iodine atom onto a molecular scaffold. While the direct iodination of saturated hydrocarbons is often challenging due to the low electrophilicity of iodine and the reversibility of the reaction, specific strategies can be employed for targeted synthesis. doubtnut.comrsc.org

Halogen exchange, particularly the Finkelstein reaction, represents one of the most common and efficient methods for preparing alkyl iodides. This equilibrium-based process involves treating an alkyl chloride or alkyl bromide with an alkali metal iodide salt, typically sodium iodide in an acetone (B3395972) solvent. The insolubility of the resulting sodium chloride or sodium bromide in acetone drives the reaction forward, leading to high yields of the desired alkyl iodide. This method is highly applicable to the synthesis of Ethyl 8-iodooctanoate from its corresponding bromo or chloro derivatives.

Functional Group Transformations to Obtain this compound

These methods rely on modifying existing functional groups within a precursor molecule to arrive at the target iodoester.

The conversion of ethyl 8-bromooctanoate or ethyl 8-chlorooctanoate to this compound is a prime example of a functional group transformation via the Finkelstein reaction. Research has demonstrated a highly effective synthesis starting from ethyl 8-bromooctanoate. chemicalbook.com In a typical procedure, the bromoester is reacted with a stoichiometric amount of sodium iodide in acetone. The mixture is heated to drive the reaction to completion, often under an inert nitrogen atmosphere to prevent side reactions. chemicalbook.com This method is favored for its simplicity, high efficiency, and the ready availability of the starting bromo-analog.

The table below summarizes a documented finding for this transformation. chemicalbook.com

| Starting Material | Reagent | Solvent | Temperature | Reaction Time | Yield |

| Ethyl 8-bromooctanoate | Sodium Iodide (NaI) | Acetone | 60°C | 18 hours | 93.2% |

This interactive table is based on data from a published synthetic procedure. chemicalbook.com

An alternative two-step approach involves the initial preparation of 8-iodooctanoic acid, followed by its esterification. The parent carboxylic acid can be synthesized through various means, including the ring-opening of cyclooctanone (B32682) or from other halogenated octanoic acids. Once 8-iodooctanoic acid is obtained, it can be converted to its corresponding ethyl ester, this compound, through standard esterification protocols. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, and heating the mixture to drive the reaction toward the ester product.

Advanced Synthetic Approaches

More intricate, multi-step syntheses can also be employed, often starting from simpler, more readily available raw materials. A notable route exists for the synthesis of the precursor ethyl 8-bromooctanoate, which can then be converted to the target iodo-compound. This pathway begins with the substitution reaction between 1,6-dibromohexane (B150918) and diethyl malonate. google.com The resulting intermediate undergoes ester hydrolysis and decarboxylation to yield 8-bromooctanoic acid, which is then esterified to give ethyl 8-bromooctanoate. google.com This product can then be subjected to the halogen exchange reaction described previously to furnish this compound.

Furthermore, the significance of this compound as a key intermediate is highlighted by its use in advanced applications, such as the synthesis of isotopically labeled compounds. It has been employed as the primary alkyl iodide for displacement by a radiolabeled nucleophile to create compounds for metabolic studies. nih.gov For instance, this compound was reacted with a [¹⁴C]methyl-containing cuprate (B13416276) to synthesize ethyl [9-¹⁴C]nonanoate, demonstrating its crucial role as a building block in complex chemical synthesis. nih.gov

Cuprate-Mediated Syntheses

Organocuprates are important reagents for the formation of carbon-carbon bonds. In the context of this compound, cuprate reagents are used to displace the primary iodide, effectively coupling a new alkyl or functionalized group to the octanoate (B1194180) chain. This method is particularly useful for creating long-chain fatty acid derivatives.

Table 1: Cuprate-Mediated Synthesis of Ethyl [9-¹⁴C]nonanoate

| Reactant | Reagent | Product | Reported Yield | Reference |

| This compound | 2-thienyl(¹⁴CH₃)(cyano)cuprate | Ethyl [9-¹⁴C]nonanoate | 40% (for final acid) | nih.gov |

Another approach in cuprate chemistry involves the reaction of octanoic acid derivatives with chiral lithiated pyrazine (B50134) cyanocuprate complexes to generate chiral centers. ucl.ac.uk

Coupling Reactions Involving the Iodoalkane Moiety

The carbon-iodine bond in this compound is susceptible to various coupling reactions, which are fundamental in organic synthesis for constructing complex molecular frameworks. These reactions often employ transition metals to facilitate the formation of new carbon-carbon bonds.

One such method involves the use of a copper-zinc alloy to mediate the coupling of an iodoalkanoate with an acyl chloride. A study demonstrated this transformation using mthis compound, a close analog of the ethyl ester. sciencemadness.org In this reaction, mthis compound was coupled with 8-bromooctanoyl chloride in the presence of a Cu-Zn alloy. sciencemadness.org This process resulted in the formation of a keto acid after a subsequent saponification step. sciencemadness.org This type of reaction showcases how the iodoalkane can act as a precursor to more complex structures like keto acids, which are themselves versatile synthetic intermediates.

Table 2: Cu-Zn Mediated Coupling Reaction

| Reactants | Reagent/Mediator | Intermediate Product | Reference |

| Mthis compound, 8-Bromooctanoyl chloride | Copper-Zinc (Cu-Zn) alloy | 16-bromo-9-oxohexadecanoic acid (after saponification) | sciencemadness.org |

Palladium-catalyzed cross-coupling reactions are also a major class of reactions for iodo-compounds, though many examples focus on aryl or vinyl iodides rather than alkyl iodides. organic-chemistry.org These reactions highlight the broad utility of the carbon-iodine bond in modern synthetic chemistry.

Radiolabeling Strategies and Research Applications of Ethyl 8 Iodooctanoate Derivatives

Synthesis of Carbon-14 (B1195169) Labeled Derivatives

The introduction of a carbon-14 (¹⁴C) label into ethyl 8-iodooctanoate is a critical step for its use in metabolic and pharmacokinetic studies, allowing for the sensitive and quantitative tracking of the molecule and its metabolites.

Nucleophilic Displacement with [¹⁴C]Methyl Organometallics

A prominent strategy for synthesizing ¹⁴C-labeled derivatives of this compound involves the nucleophilic substitution (Sₙ2) reaction at the terminal carbon. This is achieved by reacting this compound with an organometallic reagent containing a ¹⁴C-labeled methyl group, such as a Gilman reagent (lithium di([¹⁴C]methyl)cuprate) or a Grignard reagent ([¹⁴C]methylmagnesium iodide).

Gilman reagents, in particular, are effective for Sₙ2 reactions that form new carbon-carbon bonds with primary alkyl halides. masterorganicchemistry.com The reaction mechanism involves the attack of the nucleophilic ¹⁴C-methyl group from the cuprate (B13416276) on the electrophilic carbon atom bonded to the iodine in this compound. This results in the displacement of the iodide leaving group and the formation of ethyl [9-¹⁴C]nonanoate.

The preparation of the lithium di([¹⁴C]methyl)cuprate reagent itself is typically a two-step process. First, [¹⁴C]methyl iodide is reacted with lithium metal to form [¹⁴C]methyllithium. Subsequently, this organolithium compound is treated with copper(I) iodide at low temperatures (e.g., -78 °C) in a solvent like tetrahydrofuran (B95107) (THF) to generate the Gilman reagent. numberanalytics.comwikipedia.orgbyjus.com

Reaction Scheme:

Formation of the Gilman Reagent: 2 ¹⁴CH₃Li + CuI → Li[Cu(¹⁴CH₃)₂] + LiI

Nucleophilic Displacement: Li[Cu(¹⁴CH₃)₂] + I-(CH₂)₇-COOEt → ¹⁴CH₃-(CH₂)₇-COOEt + ¹⁴CH₃Cu + LiI

This method allows for the specific placement of the ¹⁴C label at the terminus of the fatty acid ester chain, which is often desirable for tracking its metabolic fate, particularly through pathways like β-oxidation. The synthesis of various ¹⁴C-labeled drug molecules and biological compounds has been successfully achieved using similar palladium-catalyzed cyanation or methylation approaches. researchgate.netalmacgroup.com

Radioiodination Techniques

Radioiodination techniques are employed to incorporate radioactive isotopes of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) into the this compound molecule. The choice of isotope depends on the intended application, such as SPECT imaging (¹²³I), PET imaging (¹²⁴I), or radiotherapy (¹³¹I).

Isotopic Exchange Methods for Iodine Radioisotopes

Isotopic exchange is a direct method for radioiodination where a stable iodine atom in the molecule is swapped with a radioactive isotope. For this compound, this involves heating the compound in the presence of a radioactive source, such as Na[¹²⁵I]. A particularly effective method utilizes a melt of pivalic acid as the reaction medium. This approach has been shown to successfully radioiodinate a variety of aryl aliphatic iodinated acids and esters with high radiochemical yields and minimal substrate decomposition.

The reaction is generally complete within an hour at temperatures around 155°C. The use of pivalic acid as a solvent medium has been found to be superior to other methods like acetamide (B32628) melt or the use of ammonium (B1175870) sulfate, which can lead to the formation of volatile iodine and lower yields. The acidic nature of the pivalic acid melt facilitates the exchange reaction.

| Substrate | Temperature (°C) | Time (min) | Radiochemical Yield (%) |

|---|---|---|---|

| Iopanoic Acid | 155 | 10 | ~100 |

| Iopanoic Acid | 100 | 60 | 84 |

| Glyceryl 1,3-dipalmitoyl-2-iopanoate | 155 | 60 | ~90 |

This table presents data on the efficiency of isotopic exchange radioiodination in a pivalic acid melt for related iodo-compounds, demonstrating the viability of the method.

Electrophilic Radioiodination Approaches

Electrophilic radioiodination involves introducing a radioactive iodine cation (e.g., I⁺) to a suitable precursor molecule. For a molecule like this compound, this approach would typically start with an unsaturated precursor, such as ethyl oct-7-enoate. rsc.orgmolbase.com

A well-established method is the hydroboration-iodination sequence. In this process, the terminal double bond of ethyl oct-7-enoate is first reacted with a hydroborating agent, such as dicyclohexylborane, which selectively adds to the less substituted carbon of the alkene (an anti-Markovnikov addition). cdnsciencepub.commasterorganicchemistry.com This creates an organoborane intermediate. The subsequent addition of a radioiodide salt (e.g., Na[¹²³I]) in the presence of a mild oxidizing agent like chloramine-T displaces the boron atom and incorporates the radioiodine, yielding the desired radiolabeled this compound. nih.gov This method is advantageous due to its high efficiency, speed, and the mild conditions required, which helps to preserve the ester functionality. nih.gov

Reaction Scheme:

Hydroboration: CH₂=CH-(CH₂)₅-COOEt + (C₆H₁₁)₂BH → (C₆H₁₁)₂B-(CH₂)₇-COOEt

Oxidative Iodination: (C₆H₁₁)₂B-(CH₂)₇-COOEt + Na[*I] + Chloramine-T → *I-(CH₂)₇-COOEt

Transition Metal-Catalyzed Radioiodination

Modern synthetic methods increasingly utilize transition metal catalysts to facilitate challenging reactions under mild conditions. Copper-catalyzed reactions are particularly relevant for radioiodination. researchgate.net Copper(I) salts can catalyze nucleophilic substitution reactions, including halogen exchange, on unactivated alkyl iodides. mdpi.comnih.gov

In this approach, a copper(I) catalyst, such as copper(I) iodide, facilitates the exchange of a non-radioactive leaving group (like bromine or even stable iodine) with a radioactive iodide anion from a source like Na[*I]. nih.gov The mechanism is thought to involve the formation of an intermediate copper-halide complex, which activates the carbon-halogen bond and makes it more susceptible to nucleophilic attack by the radioiodide. nih.gov This method can improve radiochemical yields and allow for reactions to proceed under less harsh conditions than traditional uncatalyzed exchange reactions. While widely used for aryl halides, the principles have been extended to alkyl halides, making it a viable strategy for producing radiolabeled this compound. chemrxiv.org

Automated Radiosynthesis Approaches and Yield Optimization

The production of radiopharmaceuticals for clinical or routine research use necessitates reliable, rapid, and safe synthesis procedures. Automated synthesis modules are central to achieving these goals. Commercial synthesizers, such as the TRASIS AllInOne (AIO) or GE TRACERlab modules, are frequently employed for the automated production of radiotracers, including various fatty acid derivatives. acs.orgnih.gov These systems automate the entire process, from the trapping of the initial radionuclide to reaction, purification, and formulation, minimizing radiation exposure to operators and ensuring reproducibility. frontiersin.orgnih.gov For instance, the TRASIS AIO has been successfully used to automate the synthesis of the medium-chain fatty acid tracer 2-[¹⁸F]fluorohexanoic acid with high yield and purity. acs.org

Optimizing the radiochemical yield (RCY) is a critical aspect of radiosynthesis. Several parameters are systematically adjusted to maximize the incorporation of the expensive and short-lived radionuclide into the final product. Key strategies include:

Precursor Concentration: Using a significant molar excess of the non-radioactive precursor (e.g., this compound for isotopic exchange) helps to drive the reaction towards completion, maximizing the use of the limiting radionuclide.

Reaction Conditions: Temperature, reaction time, and solvent choice are carefully optimized. For example, in isotopic exchange reactions, finding the optimal balance between high temperature to accelerate the reaction and avoiding thermal decomposition of the precursor and product is crucial.

Catalysts: The use of catalysts, such as copper salts in nucleophilic exchange or phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) or Kryptofix (K2.2.2), can significantly increase reaction rates and yields, often under milder conditions. iaea.orgmdpi.comgoogle.com

Purification: High-performance liquid chromatography (HPLC) is the standard method for purifying the final radiolabeled product from unreacted precursors, byproducts, and the initial radionuclide. iaea.org Optimizing the HPLC method—including the choice of column, mobile phase composition, and flow rate—is essential for achieving high radiochemical purity and minimizing product loss during this step. nih.govnih.govjove.com

| Parameter | Objective | Example Method/Consideration |

|---|---|---|

| Precursor Amount | Drive reaction equilibrium to maximize radionuclide incorporation. | Use a molar excess of the non-radioactive starting material. |

| Temperature | Increase reaction rate without causing degradation. | Systematic variation to find optimal temperature (e.g., 140-160°C for exchange). iaea.org |

| Time | Achieve maximum yield before significant decay of the radionuclide. | Time-course studies to determine the point of maximum yield. |

| Catalyst | Increase reaction rate and yield under milder conditions. | Addition of phase-transfer catalysts (e.g., TBAB) or metal salts (e.g., CuI). nih.goviaea.org |

| Purification | Isolate the desired radiolabeled product with high purity. | Optimization of analytical or preparative HPLC (column, mobile phase, flow rate). iaea.orgjove.com |

By systematically fine-tuning these factors within an automated synthesis framework, it is possible to produce this compound derivatives with the high radiochemical yield, purity, and specific activity required for their intended research applications.

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Substitution Reactions of the Alkyl Iodide Moiety

The primary alkyl iodide in Ethyl 8-iodooctanoate is a key site for nucleophilic substitution reactions. The carbon-iodine bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. The iodide ion is an excellent leaving group, facilitating these substitution reactions.

Common nucleophilic substitution reactions involving this compound and its bromo-analogue include displacement of the halide by various nucleophiles. smolecule.com For instance, reaction with hydroxide (B78521) ions leads to the formation of Ethyl 8-hydroxyoctanoate. smolecule.comchemscene.com The general mechanism for these reactions typically follows an S(_N)2 pathway, characteristic of primary alkyl halides. This involves a backside attack by the nucleophile on the carbon atom bearing the iodine, leading to an inversion of configuration if the carbon were chiral.

The versatility of the alkyl iodide moiety allows for the introduction of a wide array of functional groups. For example, it can be used in the synthesis of long-chain alcohols and other esters through substitution with appropriate nucleophiles. smolecule.com

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product |

| Hydroxide | Sodium Hydroxide (NaOH) | Ethyl 8-hydroxyoctanoate |

| Alkoxide | Sodium Methoxide (NaOCH(_3)) | Ethyl 8-methoxyoctanoate |

| Cyanide | Sodium Cyanide (NaCN) | Ethyl 8-cyanooctanoate |

| Azide | Sodium Azide (NaN(_3)) | Ethyl 8-azidooctanoate |

This table illustrates potential nucleophilic substitution reactions based on the known reactivity of primary alkyl iodides.

Ester Hydrolysis and Transesterification Pathways

The ethyl ester group of this compound is susceptible to hydrolysis and transesterification reactions, common transformations for esters.

Ester Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to yield 8-iodooctanoic acid and ethanol (B145695). evitachem.com

Acid-catalyzed hydrolysis is a reversible process that proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water.

Base-catalyzed hydrolysis (saponification) is an irreversible reaction initiated by the attack of a hydroxide ion on the carbonyl carbon. masterorganicchemistry.comuv.es This process is generally efficient and goes to completion. ijcce.ac.irdergipark.org.tr

Transesterification: This process involves the conversion of the ethyl ester to a different ester by reaction with another alcohol in the presence of an acid or base catalyst. organic-chemistry.org This reaction allows for the introduction of more complex or functionally diverse alcohol groups. For example, reaction with methanol (B129727) would yield mthis compound. The use of higher alcohols can also be employed to synthesize a variety of esters. scribd.com

Transformations Involving the Alkane Chain and Ester Group

Beyond the primary reactions at the iodide and ester functionalities, transformations involving the alkane chain and the combined reactivity of both functional groups are also of synthetic interest.

Reduction: The ester functionality of this compound can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH(_4)) can achieve this transformation, yielding 8-iodooctan-1-ol. evitachem.comdoubtnut.com It is important to note that such strong reducing agents can also reduce the alkyl iodide. Selective reduction of the ester in the presence of the iodide may require milder or more specific reagents.

Oxidation of the Alkane Chain: While the primary alkyl iodide is not readily oxidized, the hydrocarbon chain can potentially undergo oxidation under specific conditions. For instance, oxidative cleavage of long-chain alkenes can yield carboxylic acids. mdpi.comnih.govresearchgate.netbohrium.com Although this compound is a saturated chain, radical-initiated oxidation could potentially introduce functional groups along the chain, though this is generally less controlled. youtube.com

Intramolecular Reactions: The presence of two reactive centers at opposite ends of an eight-carbon chain allows for the possibility of intramolecular cyclization reactions. For example, under conditions that favor intramolecular nucleophilic substitution, the carboxylate formed upon hydrolysis could potentially displace the iodide to form a nine-membered lactone, although the formation of such medium-sized rings can be entropically disfavored.

Regiochemical and Stereochemical Aspects in Synthetic Transformations

The regiochemical and stereochemical outcomes of reactions involving this compound are crucial for its application in targeted synthesis.

Regioselectivity: In reactions with nucleophiles that possess multiple reactive sites, the regioselectivity of the attack on the electrophilic carbon of the C-I bond is a key consideration. The primary nature of the alkyl iodide generally directs substitution to occur at the terminal carbon.

Stereochemistry: this compound itself is an achiral molecule. libretexts.org However, stereocenters can be introduced during its synthesis or in subsequent reactions. For instance, if a chiral nucleophile is used in a substitution reaction, a diastereomeric mixture of products may be formed. Furthermore, if transformations are carried out on a derivative of this compound that already contains a stereocenter, the stereochemical outcome of the reaction (e.g., retention, inversion, or racemization) becomes a critical aspect. For example, in S(_N)2 reactions, an inversion of stereochemistry is expected at the reaction center.

Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. For ethyl 8-iodooctanoate, both proton (¹H) and carbon-13 (¹³C) NMR spectra offer distinct signals that can be assigned to specific atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the ethyl ester group and the iodinated octanoate (B1194180) chain. The chemical shifts (δ) are influenced by the electronegativity of neighboring atoms and their positions within the molecule. Protons closer to the electron-withdrawing ester group and the iodine atom will appear at a lower field (higher ppm value).

The predicted ¹H NMR spectral data for this compound in a deuterated chloroform (CDCl₃) solvent are summarized in the table below. The methylene group adjacent to the iodine atom (H-8) is expected to resonate at the lowest field in the aliphatic region, typically around 3.1-3.3 ppm, due to the deshielding effect of the iodine atom. pdx.edu The quartet corresponding to the ethyl ester methylene group (H-2') is also found downfield, while the triplet for the ethyl ester's methyl group (H-3') appears at a higher field. The remaining methylene protons of the octanoate chain would appear as a complex multiplet in the upfield region.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

| H-2 | ~2.30 | Triplet (t) | 2H |

| H-3 to H-7 | ~1.2-1.9 | Multiplet (m) | 10H |

| H-8 | ~3.19 | Triplet (t) | 2H |

| H-2' (ethyl OCH₂ ) | ~4.12 | Quartet (q) | 2H |

| H-3' (ethyl CH₃ ) | ~1.25 | Triplet (t) | 3H |

This is a predicted spectrum. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the ester group is the most deshielded and will appear at the lowest field. The carbon atom bonded to the iodine (C-8) is also expected to be significantly shifted due to the "heavy atom effect" of iodine. bhu.ac.in The carbons of the ethyl group and the methylene chain will have characteristic shifts.

Below is a table of predicted ¹³C NMR chemical shifts for this compound.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (C=O) | ~173 |

| C-2 | ~34 |

| C-3 to C-6 | ~24-30 |

| C-7 | ~33 |

| C-8 (CH₂I) | ~7 |

| C-2' (ethyl OCH₂ ) | ~60 |

| C-3' (ethyl CH₃ ) | ~14 |

This is a predicted spectrum. Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry can provide a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula of this compound. alevelchemistry.co.uklibretexts.orgnih.gov The exact mass can distinguish it from other compounds that may have the same nominal mass. For this compound (C₁₀H₁₉IO₂), the expected monoisotopic mass would be calculated based on the most abundant isotopes of each element (¹²C, ¹H, ¹²⁷I, ¹⁶O).

Fragmentation patterns in the mass spectrum can also provide structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) and McLafferty rearrangement. The presence of iodine would also lead to characteristic fragmentation patterns, including the loss of an iodine atom or an HI molecule.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester group and the alkyl chain.

Key expected IR absorption bands are listed below:

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretch | ~1735 |

| C-O (Ester) | Stretch | ~1170 |

| C-H (Alkyl) | Stretch | ~2850-2960 |

| C-H (Alkyl) | Bend | ~1375-1465 |

| C-I | Stretch | ~515-690 |

The strong absorption band around 1735 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the ester. The C-O stretching vibrations of the ester will also be present. masterorganicchemistry.com The C-H stretching and bending vibrations of the long alkyl chain will be visible in their typical regions. orgchemboulder.com The C-I stretching frequency is expected to appear in the fingerprint region of the spectrum, typically at lower wavenumbers. orgchemboulder.com

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the assessment of its purity. Gas chromatography (GC) is a particularly suitable technique for a volatile compound like this compound.

In a GC system, the compound is vaporized and passed through a column containing a stationary phase. The separation is based on the differential partitioning of the compound between the mobile gas phase and the stationary phase. The choice of the GC column is critical for achieving good separation. For long-chain esters, columns with a mid-polarity stationary phase, such as those containing poly(trifluoropropylmethylsiloxane), can provide excellent resolution. researchgate.netresearchgate.net

The purity of the compound can be determined by the presence of a single peak in the chromatogram. The retention time, the time it takes for the compound to travel through the column, is a characteristic property of the compound under a specific set of chromatographic conditions and can be used for identification purposes when compared to a known standard. GC coupled with a mass spectrometer (GC-MS) can provide both separation and structural identification of the compound and any impurities present. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a premier technique for the separation, identification, and quantification of compounds. For a molecule like this compound, which possesses a long alkyl chain and a terminal iodine atom, reversed-phase HPLC is the most suitable approach. This method utilizes a nonpolar stationary phase and a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

While specific application notes for this compound are not prevalent, a robust method can be developed based on the analysis of similar long-chain esters. A C18 column is a common choice for the stationary phase due to its nonpolar nature, providing effective retention for the octanoate chain. The mobile phase typically consists of a mixture of acetonitrile and water. The ratio of these solvents can be adjusted to optimize the retention time and resolution. A gradient elution, where the proportion of acetonitrile is gradually increased, can be employed for complex samples to ensure the timely elution of all components. Detection is commonly achieved using a UV detector, as the ester functional group exhibits some absorbance in the low UV region (around 210-220 nm).

A proposed set of HPLC parameters for the analysis of this compound is presented in the table below.

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water |

| Gradient | 70% Acetonitrile, increasing to 100% over 20 min |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 215 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, being an ester, is sufficiently volatile for GC analysis. The separation in GC is achieved based on the compound's boiling point and its interaction with the stationary phase of the column.

For the analysis of this compound, a nonpolar or mid-polarity capillary column, such as one coated with 5% phenyl polysiloxane (e.g., DB-5 or equivalent), would be appropriate. The temperature of the injection port should be high enough to ensure rapid vaporization of the sample without causing thermal degradation. A temperature-programmed oven is crucial for separating components with different boiling points. The temperature program would typically start at a lower temperature and gradually increase to elute the higher-boiling compounds. A Flame Ionization Detector (FID) is a common choice for the detection of organic compounds like esters, offering high sensitivity.

A representative set of GC parameters for this compound analysis is detailed in the following table.

| Parameter | Value |

| Column | 5% Phenyl Polysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Injection Volume | 1 µL (split or splitless) |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and cost-effective technique used for monitoring reaction progress, identifying compounds, and determining the purity of a substance. hplc.eu For a moderately polar compound like this compound, normal-phase TLC on silica gel plates is the standard method. hplc.eu

A typical TLC system for this compound is outlined in the table below.

| Parameter | Value |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 8:2 v/v) |

| Development | In a closed chamber |

| Visualization | UV light (254 nm) or Iodine vapor |

Hyphenated Techniques for Comprehensive Analysis

To gain more definitive structural information and to analyze complex mixtures with greater certainty, chromatographic techniques are often coupled with mass spectrometry.

HPLC-MS

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) combines the separation power of HPLC with the highly sensitive and selective detection capabilities of mass spectrometry. This technique is invaluable for the identification of unknown compounds and the confirmation of the identity of known substances.

Following separation by the HPLC system under the conditions described in section 6.4.1, the eluent is introduced into the mass spectrometer. An electrospray ionization (ESI) source is commonly used for molecules like this compound, as it is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺. The mass analyzer can then determine the mass-to-charge ratio (m/z) of this ion, providing the molecular weight of the compound. Further fragmentation of the parent ion (MS/MS) can yield structural information.

| Parameter | Value |

| Separation | As per HPLC parameters in 6.4.1 |

| Ionization Source | Electrospray Ionization (ESI) |

| Ionization Mode | Positive |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Range | m/z 100-500 |

GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile compounds. sciopen.com It couples the separation capabilities of gas chromatography with the detection power of mass spectrometry. sciopen.com

After the components of a sample are separated by the GC column as detailed in section 6.4.2, they enter the mass spectrometer. Electron ionization (EI) is the most common ionization method used in GC-MS. This high-energy ionization technique causes fragmentation of the molecule, producing a unique mass spectrum that serves as a "fingerprint" for the compound. This fragmentation pattern can be compared to spectral libraries for positive identification. The molecular ion peak may also be observed, providing the molecular weight. For long-chain fatty acid ethyl esters, characteristic fragmentation patterns can be observed, aiding in their identification. researchgate.netnih.gov

| Parameter | Value |

| Separation | As per GC parameters in 6.4.2 |

| Ionization Source | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | m/z 40-400 |

Applications As a Synthetic Building Block and Precursor in Chemical Research

Precursor in Fatty Acid Analog Synthesis

The unique chemical properties of Ethyl 8-iodooctanoate make it an excellent starting material for the synthesis of various fatty acid analogs. The presence of a reactive iodide at the terminus of the C8 carbon chain allows for a range of nucleophilic substitution reactions, enabling the introduction of different functional groups and moieties. This versatility is crucial for creating novel fatty acids with tailored properties for specific research applications.

One of the key transformations involving this compound is its conversion to other ω-substituted fatty acids. The iodide can be readily displaced by a variety of nucleophiles, leading to the formation of a wide range of derivatives. For instance, it can serve as a precursor to ω-azido or ω-amino fatty acids, which are valuable intermediates in bioconjugation and the synthesis of peptidomimetics.

A notable application of this compound is in the synthesis of radiolabeled fatty acid analogs for imaging studies. The terminal iodide can be replaced with a radioactive isotope of iodine (e.g., ¹²³I or ¹²⁵I), or the entire iodo-octanoate backbone can be used to construct more complex structures that are subsequently radiolabeled with other isotopes like fluorine-18 nih.gov. These radiolabeled fatty acids are instrumental in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) for visualizing fatty acid uptake and metabolism in various tissues, which is particularly important in cardiology and oncology research nih.govnih.gov.

| Precursor | Synthetic Transformation | Resulting Fatty Acid Analog | Application |

| This compound | Nucleophilic substitution with azide | Ethyl 8-azidooctanoate | Bioconjugation, Click chemistry |

| This compound | Nucleophilic substitution with amines | Ethyl 8-aminooctanoate derivatives | Synthesis of lipopeptides |

| This compound | Radioiodination | Ethyl 8-[¹²³I]iodooctanoate | SPECT imaging of myocardial metabolism |

| This compound | Multi-step synthesis | ¹⁸F-labeled fatty acid analogs | PET imaging of fatty acid uptake nih.gov |

Intermediates in Peptide Synthesis and Conformational Studies

While not a standard amino acid, the structural features of this compound allow for its incorporation into peptides to introduce specific functionalities or to act as a spacer. The alkyl iodide moiety can be used to alkylate nucleophilic side chains of amino acids, such as the thiol group of cysteine or the amino group of lysine. This post-translational modification can be used to attach reporter groups, crosslink peptides, or introduce lipophilic chains to enhance membrane association.

The octanoate (B1194180) chain can serve as a flexible linker to connect different peptide fragments or to attach a peptide to a solid support or a larger molecular scaffold. This approach is particularly useful in the design of peptide-based drugs and diagnostics where precise control over the spatial arrangement of different molecular components is crucial.

Furthermore, the incorporation of long alkyl chains derived from this compound can influence the conformational properties of peptides. The hydrophobic nature of the octanoate chain can promote the formation of specific secondary structures, such as α-helices or β-sheets, by interacting with other hydrophobic residues within the peptide or with a membrane environment. This can be a valuable tool for studying the relationship between peptide conformation and biological activity.

| Modification Strategy | Target Amino Acid | Resulting Peptide | Potential Application |

| S-Alkylation | Cysteine | Peptide with thioether linkage | Crosslinking, attachment of probes |

| N-Alkylation | Lysine | Peptide with secondary amine | Modification of peptide properties |

| N-terminal acylation | N-terminal amine | Lipopeptide | Enhanced membrane interaction |

Building Blocks for Complex Organic Architectures

The bifunctionality of this compound makes it a valuable building block for the synthesis of more complex organic molecules, including macrocycles. The terminal iodide and the ester group provide two reactive handles that can be manipulated in a controlled manner to construct large ring structures.

One common strategy for macrocyclization involves the reaction of the ω-iodo group with a nucleophile at the other end of a long-chain precursor, which can be derived from the ester functionality of this compound. For example, the ester can be hydrolyzed to the corresponding carboxylic acid, which is then coupled to a molecule containing a nucleophilic group. Subsequent intramolecular cyclization via nucleophilic substitution of the iodide can then lead to the formation of a macrocyclic lactone or lactam. Such intramolecular cyclization strategies are a powerful tool in the synthesis of natural products and other complex organic targets.

The length of the eight-carbon chain in this compound provides a degree of flexibility and pre-organization that can favor the formation of medium to large-sized rings, which are often challenging to synthesize due to entropic factors.

| Cyclization Precursor derived from this compound | Cyclization Strategy | Resulting Macrocycle |

| ω-Iodo-α,ω-dicarboxylic acid ester | Intramolecular esterification | Macrocyclic dilactone |

| ω-Iodoalkyl amine with a terminal carboxylic acid | Intramolecular amidation | Macrolactam |

| Di-ω-iodoalkane coupled to a dicarboxylic acid | Intermolecular diesterification followed by intramolecular cyclization | Large macrocyclic diester |

Utility in the Preparation of Enzyme Substrates and Research Probes

This compound serves as a versatile precursor for the synthesis of customized enzyme substrates and biochemical probes. The ester functionality can be hydrolyzed by esterases, and the release of the resulting octanoate can be monitored. By modifying the octanoate chain through reactions at the iodide position, substrates can be designed to probe the specificity and activity of various lipolytic enzymes.

Furthermore, the terminal iodide allows for the attachment of reporter groups such as fluorophores, quenchers, or biotin. For instance, reaction with a fluorescent amine can yield a fluorescently labeled fatty acid analog. Such probes are invaluable for studying lipid-protein interactions, lipid trafficking within cells, and for high-throughput screening of enzyme inhibitors.

The ability to introduce a radiolabel at the terminal position, as mentioned earlier, also falls under its utility in creating research probes for in vivo imaging and metabolic studies nih.govnih.gov. These probes provide a non-invasive window into biological processes, offering insights that are often not obtainable through other methods.

| Probe Type | Synthetic Modification of this compound | Application |

| Fluorescent Substrate | Attachment of a fluorophore | Enzyme activity assays, imaging lipid localization |

| Biotinylated Probe | Attachment of a biotin moiety | Affinity purification of lipid-binding proteins |

| Radiolabeled Tracer | Incorporation of a radionuclide | In vivo imaging of metabolic pathways nih.govnih.gov |

Theoretical and Computational Studies of Ethyl 8 Iodooctanoate Systems

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Ethyl 8-iodooctanoate. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the molecule's electronic structure, optimized geometry, and energetic properties.

Density Functional Theory (DFT) has become a widely used method due to its balance of computational cost and accuracy. For a molecule like this compound, DFT calculations, often using hybrid functionals such as B3LYP in conjunction with basis sets like 6-31G(d) or larger, can be used to predict a variety of properties. These include the equilibrium geometry, bond lengths, bond angles, and dihedral angles. Furthermore, DFT is instrumental in calculating vibrational frequencies, which are crucial for interpreting infrared (IR) and Raman spectra. nih.govresearchgate.net The calculated vibrational spectrum for a similar molecule, ethyl hexanoate, has shown good agreement with experimental data, indicating that this approach would be reliable for this compound as well. nih.gov

Ab initio methods , which are based on first principles without empirical parameterization, offer a higher level of theory. wikipedia.org While computationally more demanding, methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more accurate energies and descriptions of electron correlation. For systems containing heavy atoms like iodine, it is crucial to include relativistic effects, which can be accounted for in advanced ab initio calculations. researchgate.net These methods are particularly useful for studying the electronic excited states and potential energy surfaces involved in photochemical reactions of the C-I bond. researchgate.net

A summary of typical properties of long-chain alkyl esters and alkyl iodides that can be calculated using these methods is presented in Table 1.

| Property | Computational Method | Typical Basis Set | Information Gained |

| Optimized Geometry | DFT (e.g., B3LYP) | 6-31+G(d,p) | Bond lengths, bond angles, dihedral angles, and overall molecular conformation. |

| Electronic Energy | Ab initio (e.g., MP2) | aug-cc-pVTZ | Ground state energy, stability of different conformers, and reaction enthalpies. |

| Vibrational Frequencies | DFT (e.g., B3LYP) | 6-311++G(d,p) | Predicted IR and Raman active modes for spectroscopic analysis. researchgate.net |

| Electron Density | DFT, Ab initio | Various | Distribution of electrons, partial atomic charges, and molecular electrostatic potential. |

| Frontier Molecular Orbitals | DFT, Ab initio | Various | HOMO-LUMO gap, indicating chemical reactivity and electronic transition properties. |

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions involving this compound. By mapping the potential energy surface (PES), stationary points such as reactants, products, intermediates, and transition states can be identified.

One of the most common reactions for alkyl iodides is the bimolecular nucleophilic substitution (SN2) reaction . sciforum.net Computational studies on the SN2 reaction of iodoalkanes with various nucleophiles have been performed using DFT methods. mdpi.comresearchgate.net These studies typically involve locating the transition state structure and calculating the activation energy barrier. msu.edu For this compound, the reaction of a nucleophile at the carbon atom bonded to iodine would be a key process to investigate. The potential energy surface for such a reaction would likely feature pre-reaction and post-reaction complexes, corresponding to the ion-dipole interactions between the reactants and products, respectively. comporgchem.com

Transition State Theory (TST) is often used in conjunction with quantum chemical calculations to estimate reaction rate constants. wikipedia.orglibretexts.org By calculating the Gibbs free energy of the reactants and the transition state, the rate constant can be determined using the Eyring equation. wikipedia.org This allows for a theoretical prediction of the reaction kinetics.

Furthermore, computational methods are essential for studying photochemical reactions , particularly those involving the cleavage of the C-I bond, which is known to be photolabile. nih.govacs.orgnih.gov Ab initio calculations can be used to explore the excited state potential energy surfaces and identify pathways for photodissociation. researchgate.net Mechanistic studies on similar alkyl iodides have revealed the involvement of radical intermediates in photochemical processes. nih.gov

The key aspects of a computational study of a reaction mechanism for this compound are summarized in Table 2.

| Reaction Type | Computational Approach | Information Obtained |

| Nucleophilic Substitution (SN2) | DFT (e.g., B3LYP/6-311+G(d,p)) with solvent model | Geometry of the transition state, activation energy, reaction profile, and kinetic rate constants via TST. mdpi.comresearchgate.netmsu.edu |

| Radical Reactions | DFT, Ab initio (e.g., CASSCF) | Stability of radical intermediates, reaction pathways, and product distributions. rsc.org |

| Photochemical Dissociation | Time-Dependent DFT (TD-DFT), Ab initio (e.g., MRCI) | Excited state energies, potential energy surfaces, and mechanisms of C-I bond cleavage. researchgate.netnih.gov |

Computational Approaches to Spectroscopic Data Prediction

Computational methods are invaluable for predicting and interpreting the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with high accuracy using DFT calculations. researchgate.netacs.org The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. researchgate.net By calculating the isotropic magnetic shielding constants for each nucleus and referencing them to a standard (e.g., tetramethylsilane), the chemical shifts can be predicted. researchgate.net This is particularly useful for assigning peaks in complex spectra and for distinguishing between different isomers or conformers. Machine learning techniques are also emerging as a rapid and accurate method for predicting NMR spectral properties. researchgate.netnih.gov

Infrared Spectroscopy: As mentioned in section 8.1, DFT calculations can predict the vibrational frequencies and intensities of a molecule. nih.gov These calculated frequencies can be compared with experimental IR spectra to aid in the assignment of vibrational modes. researchgate.netacs.org For example, the characteristic C=O stretching frequency of the ester group in this compound would be readily identifiable from such calculations. nih.govresearchgate.net

A hypothetical comparison of predicted and experimental spectroscopic data for this compound is presented in Table 3.

| Spectroscopic Technique | Predicted Data (Illustrative) | Experimental Correlation |

| ¹³C NMR (ppm) | C=O: ~173 ppmCH₂-I: ~10 ppmCH₂-O: ~60 ppmAlkyl Chain: 20-35 ppm | Aids in the assignment of carbon signals in the experimental spectrum. libretexts.org |

| ¹H NMR (ppm) | CH₂-I: ~3.2 ppm (triplet)CH₂-C=O: ~2.3 ppm (triplet)O-CH₂-CH₃: ~4.1 ppm (quartet)Alkyl Chain: 1.2-1.7 ppm (multiplets) | Helps in assigning proton signals and understanding the spin-spin coupling patterns. libretexts.org |

| IR (cm⁻¹) | C=O stretch: ~1740 cm⁻¹C-O stretch: ~1180 cm⁻¹C-H stretches: 2850-2960 cm⁻¹C-I stretch: ~500-600 cm⁻¹ | Correlates with the major absorption bands in the experimental IR spectrum, confirming functional groups. nih.govresearchgate.netresearchgate.netacs.org |

Challenges and Future Directions in Research on Ethyl 8 Iodooctanoate

The utility of ethyl 8-iodooctanoate as a synthetic intermediate is well-established; however, ongoing research seeks to address existing challenges and broaden its applicability. Future research is focused on refining its synthesis, developing more efficient catalytic processes, expanding its use in complex chemical synthesis, and integrating principles of green chemistry.

Q & A

Q. Table 2: Stability Testing Protocol

| Condition | Parameter Monitored | Method |

|---|---|---|

| Thermal (60°C) | Degradation % | HPLC |

| UV Exposure | Byproduct formation | LC-MS/MS |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.